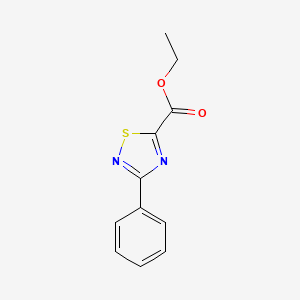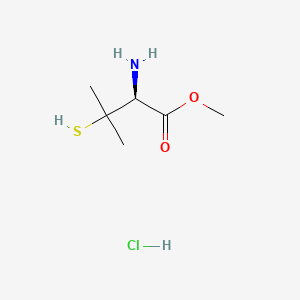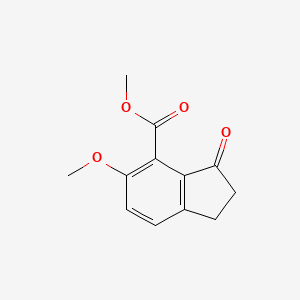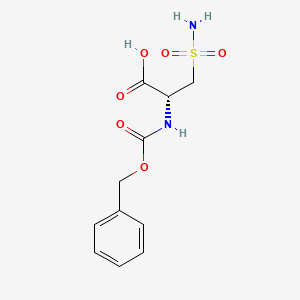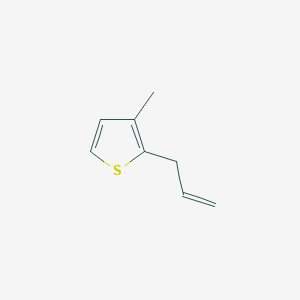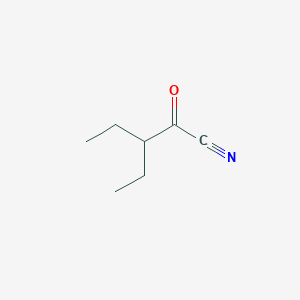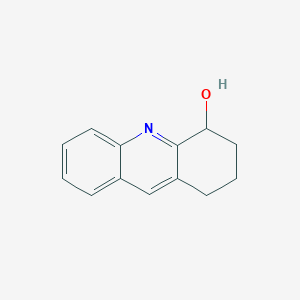
1,2,3,4-Tetrahydroacridin-4-ol
描述
1,2,3,4-Tetrahydroacridin-4-ol is a heterocyclic compound belonging to the acridine family. Acridines are known for their polycyclic planar structures, which allow them to intercalate within DNA and RNA. This intercalation can lead to DNA cross-links and strand breaks, making acridine derivatives significant in various biological and medicinal applications .
准备方法
The synthesis of 1,2,3,4-tetrahydroacridin-4-ol typically involves the reduction of acridone derivatives. One common method includes the reduction of 9-chloroacridine with sodium borohydride in the presence of a suitable solvent like ethanol. The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial production methods often involve similar reduction processes but on a larger scale, utilizing more efficient and cost-effective reagents and conditions. The use of eco-friendly solvents and recyclable catalysts is also being explored to minimize environmental impact .
化学反应分析
1,2,3,4-Tetrahydroacridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Further reduction can lead to the formation of fully saturated acridine derivatives.
Major products formed from these reactions include acridone, fully saturated acridine derivatives, and substituted acridine derivatives.
科学研究应用
1,2,3,4-Tetrahydroacridin-4-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are studied for their unique chemical properties.
Biology: Due to its ability to intercalate with DNA, it is used in studies related to DNA interactions and mutations.
Industry: The compound is used in the development of dyes and pigments due to its stable polycyclic structure.
作用机制
The primary mechanism of action of 1,2,3,4-tetrahydroacridin-4-ol involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, forming hydrogen bonds and stacking interactions. This intercalation can disrupt DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells .
相似化合物的比较
1,2,3,4-Tetrahydroacridin-4-ol is unique among acridine derivatives due to its specific structure and functional groups. Similar compounds include:
9-Amino-1,2,3,4-tetrahydroacridin-4-ol: Known for its use in Alzheimer’s disease treatment as it inhibits acetylcholinesterase.
1,2,3,4-Tetrahydroacridine-9-carboxamide:
The uniqueness of this compound lies in its specific hydroxyl group at the 4-position, which imparts distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1,2,3,4-tetrahydroacridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8,12,15H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJYSJLNRINXMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC3=CC=CC=C3C=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482888 | |
| Record name | 1,2,3,4-Tetrahydroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26625-27-4 | |
| Record name | 1,2,3,4-Tetrahydroacridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


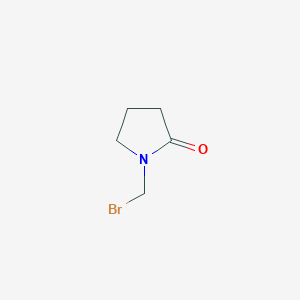
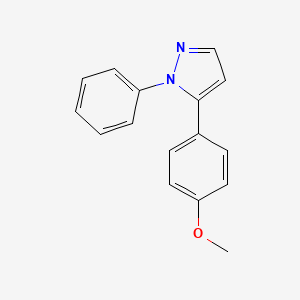
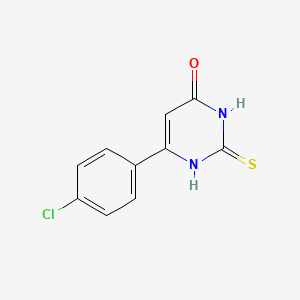
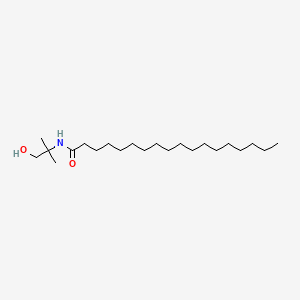
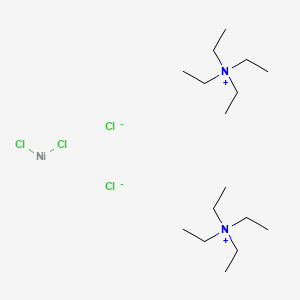
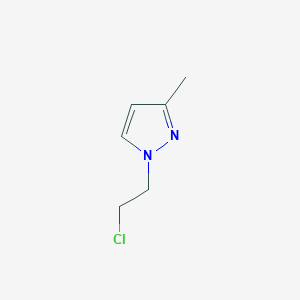
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-amine](/img/structure/B1610681.png)
![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)
